molecular formula C13H13NS B2866578 [4-(Phenylsulfanyl)phenyl]methanamine CAS No. 84212-05-5

[4-(Phenylsulfanyl)phenyl]methanamine

Cat. No.: B2866578
CAS No.: 84212-05-5
M. Wt: 215.31
InChI Key: OEDXLXUXHSCZKP-UHFFFAOYSA-N
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Description

[4-(Phenylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C13H13NS and a molecular weight of 215.32 g/mol It is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a methanamine group

Scientific Research Applications

[4-(Phenylsulfanyl)phenyl]methanamine has several applications in scientific research:

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures should be taken while handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Phenylsulfanyl)phenyl]methanamine typically involves the reaction of 4-bromothiophenol with benzylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the bromothiophenol with the benzylamine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(Phenylsulfanyl)phenyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amines and amides.

Mechanism of Action

The mechanism of action of [4-(Phenylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate biological processes effectively .

Comparison with Similar Compounds

Similar Compounds

    [4-(Phenylthio)phenyl]methanamine: Similar structure but with a thioether group instead of a sulfanyl group.

    [4-(Phenylsulfinyl)phenyl]methanamine: Contains a sulfinyl group, making it more oxidized.

    [4-(Phenylsulfonyl)phenyl]methanamine: Contains a sulfonyl group, representing a further oxidation state.

Uniqueness

[4-(Phenylsulfanyl)phenyl]methanamine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group can undergo various transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-phenylsulfanylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDXLXUXHSCZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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